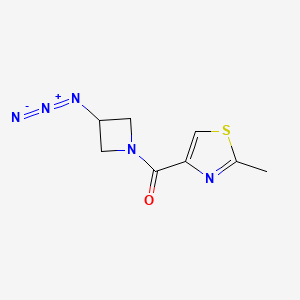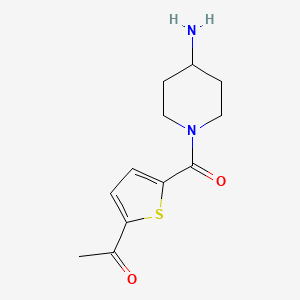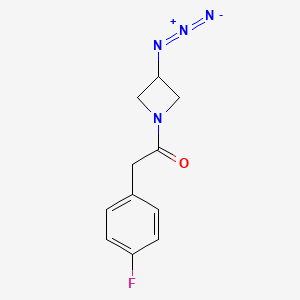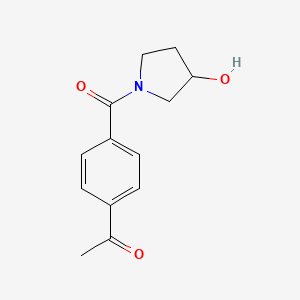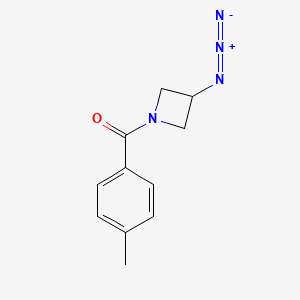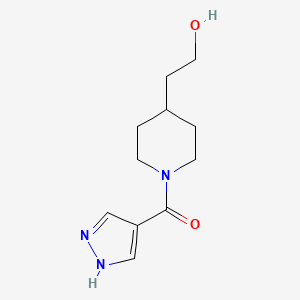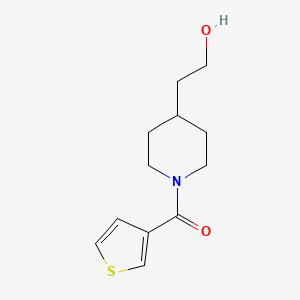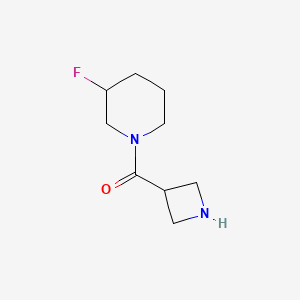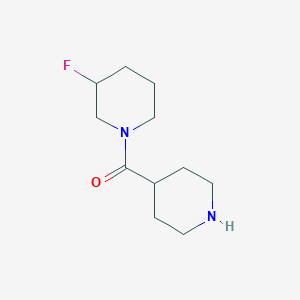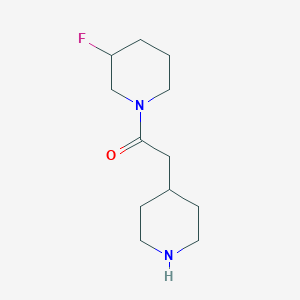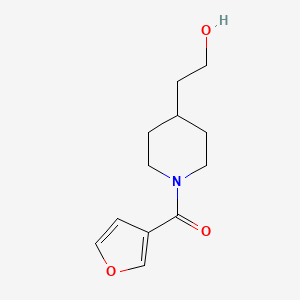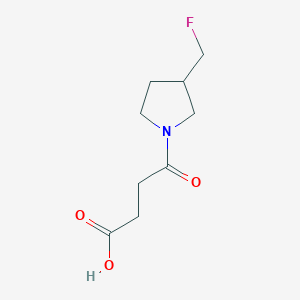
4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
Descripción general
Descripción
The compound “4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The presence of the fluoromethyl group and the pyrrolidin-1-yl group suggests that this compound could potentially have interesting properties for research in areas like medicinal chemistry and material science.
Molecular Structure Analysis
The pyrrolidine ring in this compound is a saturated five-membered ring, which allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The fluoromethyl group could potentially influence the compound’s interaction with light or other forms of energy.Aplicaciones Científicas De Investigación
Synthetic Routes and Chemical Properties
4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, as a chemical entity, participates in various synthetic pathways, contributing to the development of cyclic γ-aminobutyric acid analogues and other biologically active species. The compound's structural flexibility allows for its incorporation into diverse chemical architectures, offering a scaffold for the synthesis of molecules with potential therapeutic applications. A study outlines the construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives employing a [2+2]-photocycloaddition, showcasing the compound's utility in generating cyclic analogues of γ-aminobutyric acid, which are pivotal in neurotransmission (Petz et al., 2019). Another research elaborates on the microwave-assisted synthesis of 4-oxo-2-butenoic acids, underlining the compound's role as a versatile intermediate for further derivatization, highlighting its importance in synthetic chemistry for producing biologically active species and intermediates with wide-ranging applications (Uguen et al., 2021).
Biological Activity and Potential Therapeutic Uses
The exploration of 4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid derivatives in pharmacology is driven by their potential to act as bioactive molecules. The synthesis and characterization of novel 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from intermediates that share functional similarities with 4-(3-(Fluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid, have shown significant antitumor activity in vitro. This underscores the potential therapeutic applications of such derivatives in cancer treatment (Maftei et al., 2013).
Advancements in Drug Discovery and Design
The compound's utility extends into drug discovery, where its derivatives are key intermediates in the synthesis of pharmaceuticals. A practical synthesis of a pharmaceutical intermediate showcases the role of similar structural motifs in facilitating the development of drugs, emphasizing the importance of such compounds in medicinal chemistry (Wang et al., 2006). Furthermore, the molecule's involvement in the synthesis of bioactive compounds, such as those with antitumor, antimicrobial, and anion receptor capabilities, exemplifies its broad applicability in creating novel therapeutics that address a variety of health conditions.
Propiedades
IUPAC Name |
4-[3-(fluoromethyl)pyrrolidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO3/c10-5-7-3-4-11(6-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEVQLQHZMFSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



